XRK3F2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

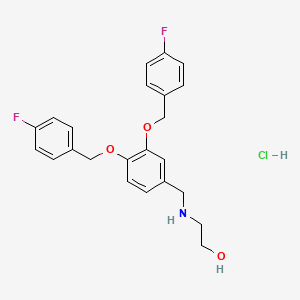

XRK3F2 is a chemical compound with the molecular formula C23H24ClF2NO3. It is known for its applications in various scientific research fields due to its unique chemical properties .

Aplicaciones Científicas De Investigación

XRK3F2 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to investigate its effects on different biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

Target of Action

XRK3F2, also known as “2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride” or “2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride”, primarily targets the ZZ domain of p62 (sequestosome-1) in bone marrow stromal cells (BMSC) . The ZZ domain of p62 is critical for the formation of signaling complexes that mediate osteoblast suppression .

Mode of Action

This compound acts as an inhibitor of the p62-ZZ domain . It blocks p62-ZZ domain-mediated protein interactions, including tumor necrosis factor alpha (TNFα)-mediated signaling in BMSC . This compound prevents the upregulation of Gfi1 and the repression of the Runx2 gene when present in myeloma-pre-osteoblast co-cultures .

Biochemical Pathways

This compound affects the signaling pathways mediated by the ZZ domain of p62 . It prevents the formation of repressive chromatin on the Runx2 gene in BMSC via direct binding of the transcriptional repressor GFI1, which recruits the histone modifiers, histone deacetylase 1 (HDAC1) and Enhancer of zeste homolog 2 (EZH2) . This compound also prevents MM-induced GFI1 occupancy at the Runx2-P1 promoter and prevents recruitment of HDAC1, thus preserving the transcriptionally permissive chromatin mark H3K9ac on Runx2 and allowing osteogenic differentiation .

Result of Action

This compound has been shown to induce new bone formation and remodeling in the presence of a tumor in vivo . It rescues myeloma-induced suppression of Runx2 mRNA and its downstream osteogenic gene targets, leading to increased osteogenic differentiation . Furthermore, this compound treatment of myeloma-exposed pre-osteoblasts after myeloma removal decreased GFI1 enrichment at Runx2-P1 .

Action Environment

The action of this compound can be influenced by the presence of myeloma cells and the associated microenvironment . For instance, this compound was found to prevent both myeloma-induced and TNFα plus IL7-mediated Gfi1 mRNA upregulation and the concomitant Runx2 repression . This indicates that the prevention of p62-ZZ domain signaling within pre-osteoblasts by this compound is involved in the response to these environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of XRK3F2 involves multiple steps. Typically, the process starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced equipment to maintain consistent reaction conditions. The final product is then purified through various techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

XRK3F2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to XRK3F2 include:

- 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol

- Ethyl 3,4-bis(benzyloxy)benzoate

- (3,4-Bis(benzyloxy)phenyl)boronic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Actividad Biológica

XRK3F2 is a small-molecule inhibitor that specifically targets the p62-ZZ domain, a critical component in various signaling pathways related to multiple myeloma (MM) and bone metabolism. This compound has garnered attention for its potential therapeutic applications in treating MM and associated bone diseases. The following sections detail this compound's biological activity, mechanisms of action, and relevant case studies.

Inhibition of p62-ZZ Domain Signaling

This compound inhibits the p62-ZZ domain, which plays a significant role in promoting osteoclast (OCL) differentiation and survival in the context of MM. By blocking this domain, this compound disrupts the signaling pathways that lead to the upregulation of pro-inflammatory cytokines such as TNFα, which are known to enhance OCL formation and activity .

Key Mechanisms:

- Inhibition of TNFα-mediated signaling: this compound significantly reduces TNFα-induced NFκB activation and downstream effects, thereby limiting OCL differentiation .

- Rescue of Runx2 Expression: In bone marrow stromal cells (BMSCs) exposed to MM conditions, this compound prevents the suppression of Runx2, a transcription factor essential for osteoblast differentiation and bone formation .

Effects on Bone Formation

This compound has been shown to induce new cortical bone formation specifically in MM-bearing bones without affecting non-tumor-bearing bones. This selective effect is crucial for therapeutic strategies aimed at mitigating bone loss associated with MM .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of primary CD138+ MM cells and human MM cell lines without adversely affecting BMSC proliferation. Notably, this compound treatment led to a marked decrease in OCL differentiation under TNFα stimulation at low concentrations (0.1 µM), while higher concentrations were needed for RANKL-induced OCL formation .

In Vivo Studies

In vivo studies using an immunocompetent 5TGM1 mouse model of MM revealed that this compound treatment resulted in:

- New Bone Formation: Significant increases in cortical bone density were observed in treated mice compared to controls .

- Tumor Burden: While this compound did not reduce tumor burden, it did induce localized bone remodeling, highlighting its potential as a supportive therapy in MM management .

Clinical Implications

Recent studies have explored the combination of this compound with other treatments, such as bortezomib (Btz), which is commonly used in MM therapy. The combination has shown enhanced anti-tumor effects by:

- Increasing apoptosis and necroptosis in MM cells.

- Preserving bone mass through stimulation of osteoblast differentiation while inhibiting osteoclast activity .

Table 1: Summary of Key Findings on this compound

Propiedades

IUPAC Name |

2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFZPRHMUQRCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.